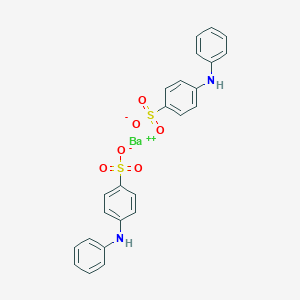

4-anilinobenzenesulfonate;barium(2+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-anilinobenzenesulfonate;barium(2+) is a chemical compound with the molecular formula (C12H10NO3S)2BaThis compound is commonly used as a redox indicator in various titration processes due to its ability to form colored complexes with metal ions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) typically involves the sulfonation of diphenylamine followed by the neutralization with barium hydroxide. The reaction conditions include:

Sulfonation: Diphenylamine is reacted with sulfuric acid to introduce the sulfonic acid group.

Neutralization: The resulting sulfonic acid is then neutralized with barium hydroxide to form the barium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is usually obtained in the form of a powder with high assay values (≥95%) .

化学反応の分析

Types of Reactions

4-anilinobenzenesulfonate;barium(2+) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

科学的研究の応用

Pharmaceutical Applications

Barium diphenylamine-4-sulfonate serves as a pharmaceutical intermediate , playing a crucial role in the synthesis of various drugs. It has been utilized in the development of antimicrobial agents and anticancer drugs. For instance, recent studies have demonstrated its effectiveness in inhibiting carbonic anhydrase IX, an enzyme associated with tumor growth. Compounds derived from this sulfonate exhibited significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .

Analytical Chemistry

In analytical chemistry, barium diphenylamine-4-sulfonate is employed as an analytical dosing agent . It is particularly useful for detecting explosive substances due to its ability to form stable complexes with certain analytes. This property makes it valuable in forensic science and environmental monitoring .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives synthesized from 4-anilinobenzenesulfonate; barium(2+). The derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that several compounds exhibited promising antibacterial activity, particularly those with electron-withdrawing substituents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4e | 15 | Staphylococcus aureus |

| 4f | 20 | Escherichia coli |

| 4k | 10 | Bacillus subtilis |

Case Study 2: Detection of Explosives

The compound has been investigated for its application in detecting explosives. Its ability to react with nitro compounds allows for the development of sensitive detection methods useful in security and military applications. Research indicates that barium diphenylamine-4-sulfonate can enhance the sensitivity of detection techniques such as colorimetric assays .

Materials Science Applications

In materials science, barium diphenylamine-4-sulfonate is utilized in the production of thin films and coatings. Its properties as an organometallic compound make it suitable for applications in electronics and photonics, including LED manufacturing and semiconductor fabrication .

作用機序

The mechanism of action of benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) primarily involves its role as a redox indicator. It forms colored complexes with metal ions, which can be used to visually indicate the endpoint of a titration. The molecular targets include metal ions such as iron, copper, and manganese, which interact with the sulfonic acid groups to form stable complexes .

類似化合物との比較

Similar Compounds

Diphenylamine-4-sulfonic acid sodium salt: Similar in structure but contains sodium instead of barium.

Diphenylamine-4-sulfonic acid: The parent compound without the barium salt.

Benzenesulfonic acid: Lacks the phenylamino group and barium salt.

Uniqueness

4-anilinobenzenesulfonate;barium(2+) is unique due to its specific combination of the sulfonic acid group and barium salt, which enhances its ability to form stable colored complexes with metal ions. This makes it particularly useful as a redox indicator in various analytical applications .

特性

CAS番号 |

6211-24-1 |

|---|---|

分子式 |

C12H11BaNO3S |

分子量 |

386.61 g/mol |

IUPAC名 |

4-anilinobenzenesulfonate;barium(2+) |

InChI |

InChI=1S/C12H11NO3S.Ba/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16); |

InChIキー |

CTWPNQULKVDWQS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Ba+2] |

正規SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O.[Ba] |

Key on ui other cas no. |

6211-24-1 |

ピクトグラム |

Irritant |

同義語 |

Diphenylamine-4-sulfonic acid barium salt |

製品の起源 |

United States |

Q1: How does the solubility of Barium diphenylamine-4-sulfonate (BDPA) change in Acetonitrile-Water mixtures?

A: Research suggests that the solubility of BDPA is influenced by the composition of Acetonitrile-Water (AN-H2O) mixtures. As the proportion of acetonitrile increases in the mixture, the solubility of BDPA decreases. [] This observation implies that BDPA is more soluble in water than in acetonitrile.

Q2: What happens to the electrostriction volume of BDPA in different Acetonitrile-Water mixtures?

A: Studies show that BDPA exhibits negative electrostriction volumes in AN-H2O mixtures. [] Interestingly, the magnitude of these negative values increases with a higher percentage of acetonitrile in the mixture. This observation indicates a greater compression of the solvent molecules around the BDPA ions in solvent systems with higher acetonitrile content.

Q3: What is a known application of Barium diphenylamine-4-sulfonate?

A: Barium diphenylamine-4-sulfonate is utilized as a metal antioxidant in lubricating oil compositions for fluid dynamic bearings. [] This application leverages the antioxidant properties of BDPA to enhance the stability and performance of the lubricating oil, particularly in demanding applications like hard disk drives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。